Tbk1 protac 1

TBK1 PROTAC Degradation

Sourcing a well-characterized TBK1 degrader with inconsistent activity data disrupts project timelines. TBK1 PROTAC 1 provides a validated VHL-recruiting mechanism for unambiguous target validation. • Quantitative Degradation: DC50 of 12 nM with 96% Dmax, ensuring complete protein knockdown. • Functional Selectivity: >50-fold selectivity over IKKε prevents off-target pathway confounding. • Reference Standard: Ideal baseline control for benchmarking novel CRBN-based PROTACs and molecular glues.

Molecular Formula C53H74BrN9O9S
Molecular Weight 1093.2 g/mol
Cat. No. B11933968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbk1 protac 1
Molecular FormulaC53H74BrN9O9S
Molecular Weight1093.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
InChIInChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1
InChIKeyQMGHHBHPDDAGGO-MJMCVWLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBK1 PROTAC 1: Selective VHL-Recruiting Degrader


TBK1 PROTAC 1 (also known as TBK1 PROTAC 3i, PROTAC TBK1 degrader-2, CAS 2052306-13-3) is a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) designed to selectively degrade TANK-binding kinase 1 (TBK1). It achieves a DC50 of 12 nM and a maximum degradation efficiency (Dmax) of 96% [1]. As a first-generation VHL-based TBK1 degrader, it served as a foundational chemical tool to validate TBK1 degradation as a therapeutic strategy and to assess TBK1 as a target in mutant K-Ras cancer models [2].

TBK1 PROTAC 1: Why It Cannot Be Substituted


Substituting TBK1 PROTAC 1 with a generic TBK1 inhibitor or a later-generation degrader like UNC8209 introduces critical functional and selectivity differences. TBK1 PROTAC 1 is a VHL-recruiting PROTAC with a defined degradation profile (DC50 = 12 nM, Dmax = 96%) and >50-fold functional selectivity over IKKε [1]. In contrast, UNC8209 is a CRBN-recruiting PROTAC with enhanced degradation efficiency and improved selectivity over a broader panel of off-target kinases [2]. TBK1 inhibitors, such as MRT67307 or Amlexanox, do not degrade the protein and thus cannot address scaffolding functions or achieve sustained pathway suppression [3]. Therefore, direct substitution without considering these divergent mechanistic and selectivity profiles risks experimental irreproducibility and invalidates cross-study comparisons.

TBK1 PROTAC 1: Comparative Evidence


Degradation Potency vs. UNC8209

TBK1 PROTAC 1 achieves a DC50 of 12 nM for TBK1 degradation in cellular assays, demonstrating potent target engagement. In comparison, the later-generation cereblon (CRBN)-recruiting degrader UNC8209, while described as having enhanced degradation efficiency and improved selectivity, has a reported DC50 of approximately 9 nM [1][2]. The 12 nM DC50 of TBK1 PROTAC 1 represents a benchmark for VHL-recruiting TBK1 degraders and serves as a reference point for evaluating newer degrader candidates.

TBK1 PROTAC Degradation DC50 Selectivity

Degradation Efficiency vs. Molecular Glue

TBK1 PROTAC 1 achieves a maximum degradation efficiency (Dmax) of 96%, indicating near-complete elimination of TBK1 protein levels [1]. This high Dmax contrasts with TBK1 molecular glue degraders, such as 'TBK1 degrader 30', which exhibit Dmax values of 71.9% and 91.9% in A549 and 293T cells, respectively, with a DC50 of approximately 360 nM [2]. The 96% Dmax of TBK1 PROTAC 1 underscores its efficacy in achieving profound target knockdown.

TBK1 PROTAC Dmax Degradation Efficiency

Functional Selectivity Over IKKε

TBK1 PROTAC 1 exhibits >50-fold functional selectivity for TBK1 degradation over the closely related kinase IKKε. While the compound's binding IC50 values for TBK1 (1.3 nM) and IKKε (8.7 nM) indicate poor intrinsic selectivity, no effect on IKKε protein levels is observed at concentrations >50-fold above the TBK1 DC50 [1]. In contrast, the later-generation degrader UNC8209 demonstrates improved selectivity over IKKε and a broader panel of off-target kinases [2]. TBK1 inhibitors, such as TBK1/IKKε-IN-4 (IC50 of 13 nM and 59 nM for TBK1 and IKKε, respectively), do not degrade TBK1 and thus lack the sustained pathway suppression and functional selectivity afforded by PROTAC-mediated degradation .

TBK1 IKKε Selectivity PROTAC

PROTAC-Mediated Degradation vs. Inhibition

TBK1 PROTAC 1 functions as a VHL-recruiting PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of TBK1. This degradation is abrogated by the VHL ligand 2 (10 μM) or the proteasome inhibitor Carfilzomib (100 nM), confirming a PROTAC-mediated, proteasome-dependent mechanism [1]. In contrast, traditional TBK1 inhibitors, such as Amlexanox or MRT67307, merely block kinase activity without eliminating the protein, leaving scaffolding functions intact and requiring sustained drug exposure [2].

TBK1 PROTAC Degradation Mechanism Inhibition

Binding Affinity and Degradation Potency

The TBK1-binding moiety of TBK1 PROTAC 1 exhibits a Kd of 4.6 nM for TBK1, indicating high-affinity target engagement [1]. This binding affinity is a key determinant of the compound's degradation potency (DC50 = 12 nM) and provides a reference point for structure-activity relationship (SAR) studies aimed at optimizing degrader efficacy. For comparison, the Kd of the TBK1 inhibitor MRT67307 is approximately 19 nM, and Amlexanox has an IC50 of 1-2 μM [2].

TBK1 PROTAC Kd Binding Affinity Structure-Activity Relationship

Synthetic Lethality in K-Ras Mutant Cells

TBK1 PROTAC 1 does not exhibit synthetic lethality in K-Ras mutant cancer cells (H23, A549, H1792) compared to K-Ras wild-type cells (H2110, HCC827) at concentrations up to 300 nM over 72 hours [1]. This defined lack of activity serves as a critical negative control, distinguishing TBK1 PROTAC 1 from other compounds that may show differential cytotoxicity. This information is essential for researchers investigating TBK1 as a target in K-Ras-driven cancers.

TBK1 PROTAC Synthetic Lethality K-Ras Cancer

TBK1 PROTAC 1: Research Applications


Validating TBK1 Degradation in K-Ras Cancer Models

Use TBK1 PROTAC 1 as a chemical tool to assess the phenotypic consequences of TBK1 degradation in K-Ras mutant and wild-type cancer cell lines. As demonstrated in the original characterization, this compound degrades TBK1 with high potency (DC50 = 12 nM) and efficiency (Dmax = 96%) but does not induce synthetic lethality in K-Ras mutant cells [1]. This makes it an ideal reagent for establishing baseline effects of TBK1 loss and for benchmarking newer degrader candidates.

Dissecting TBK1 vs. IKKε Signaling

Employ TBK1 PROTAC 1 in cellular assays requiring selective knockdown of TBK1 without confounding effects on the closely related kinase IKKε. The compound's >50-fold functional selectivity ensures that IKKε protein levels remain unaffected at concentrations that achieve near-complete TBK1 degradation [1]. This is particularly valuable for studying TBK1's role in innate immune signaling, autophagy, and cancer cell survival.

Benchmarking Next-Gen Degraders and Molecular Glues

Utilize TBK1 PROTAC 1 as a reference standard in comparative studies of novel TBK1 degraders, including CRBN-recruiting PROTACs like UNC8209 and molecular glue degraders. Its well-defined degradation parameters (DC50 = 12 nM, Dmax = 96%, Kd = 4.6 nM) provide a robust baseline for evaluating improvements in potency, selectivity, and degradation efficiency [1][2].

Scaffolding Functions and Non-Catalytic Roles

Leverage the PROTAC-mediated degradation mechanism of TBK1 PROTAC 1 to study the scaffolding functions of TBK1 that are independent of its kinase activity. Unlike ATP-competitive inhibitors, which only block catalytic activity, this degrader eliminates the entire protein, allowing researchers to uncover non-canonical roles of TBK1 in signaling complex assembly and cellular trafficking [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbk1 protac 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.